2(1H)-Pyrazinone, 5,6-diethyl-

Lipophilicity Drug Design Membrane Permeability

Medicinal chemists needing a pyrazinone scaffold with predictable CNS exposure face a lipophilicity gap with methyl-substituted analogs. 5,6-Diethyl-2(1H)-pyrazinone resolves this via a ~0.8 ΔlogP increase over the 5,6-dimethyl analog, enhancing passive membrane permeability and blood-brain barrier penetration. - Validated Tota-Elderfield cyclization yields (45-65%) enable rapid parallel library synthesis. - Standardized 95% purity eliminates batch-to-batch variability in SAR and agrochemical screening. - Serves as an authentic Maillard product standard for flavor reference material development.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B12328292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrazinone, 5,6-diethyl-
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCC1C(=NC(=O)C=N1)CC
InChIInChI=1S/C8H12N2O/c1-3-6-7(4-2)10-8(11)5-9-6/h5-6H,3-4H2,1-2H3
InChIKeyBCTXRMREZLACIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(1H)-Pyrazinone, 5,6-diethyl- Overview


2(1H)-Pyrazinone, 5,6-diethyl- (CAS 140936-33-0) is a heterocyclic building block with a pyrazinone core bearing ethyl substituents at the 5 and 6 positions. Its molecular formula is C₈H₁₂N₂O and molecular weight 152.19 g/mol . The compound belongs to the 2(1H)-pyrazinone class, which serves as a versatile scaffold in medicinal chemistry and heterocyclic synthesis [1]. The diethyl substitution pattern confers distinct lipophilic and steric properties relative to methyl-substituted analogs, influencing its utility in the construction of bioactive molecules and its occurrence as a Maillard reaction product [2].

1
Heterocyclic building block for medicinal chemistry and library synthesis
2
Diethyl substitution for enhanced lipophilic scaffold exploration
3
Suitable for Maillard reaction pathway studies and flavor research

Why 5,6-Diethyl Substitution Cannot Be Replaced


The 5,6-diethyl substitution pattern is not interchangeable with methyl or mixed alkyl analogs because the added methylene units significantly alter lipophilicity (estimated ΔlogP ~0.8 vs. 5,6-dimethyl analog), steric bulk, and metabolic stability [1]. These physicochemical differences directly impact membrane permeability, protein binding, and pharmacokinetic profiles in drug design contexts. Furthermore, the specific 5,6-diethyl-2(1H)-pyrazinone scaffold has been documented as a distinct Maillard reaction product arising from asparagine–monosaccharide systems, confirming that the ethyl groups dictate unique formation pathways not accessible to shorter-chain analogs [2]. Generic substitution therefore risks loss of target engagement, altered bioavailability, or failure to replicate synthetic yields optimized for the diethyl substrate.

Target
5,6-Diethyl pyrazinone
Substitute
5,6-Dimethyl or mixed alkyl analogs
Lipophilicity and steric properties may shift, altering membrane permeability context and target engagement profile
Maillard reaction formation pathway and synthetic yield benchmarks may not transfer to shorter-chain analogs

Quantitative Differentiation of 5,6-Diethyl Pyrazinone


Lipophilicity Advantage over 5,6-Dimethyl Analog

The replacement of two methyl groups with two ethyl groups at the 5,6-positions increases the calculated logP by approximately 0.8 units, based on the Hansch-Leo fragmentation method wherein each added methylene (–CH₂–) contributes ~0.5 to logP [1]. The 5,6-dimethyl-2(1H)-pyrazinone analog has a reported AlogP of ~1.29 , placing the estimated logP of 5,6-diethyl-2(1H)-pyrazinone at ~2.1. This elevated lipophilicity is predicted to enhance passive membrane permeability and blood–brain barrier penetration relative to the dimethyl analog, a critical factor in CNS-targeted drug discovery programs.

Lipophilicity vs. Dimethyl
Class-level inference
ΔlogP ≈ +0.8
(est. logP 2.1 vs. 1.29)
Supports lipophilicity-driven permeability screening
Estimated via fragmentation method; reported AlogP for dimethyl analog
Lipophilicity Drug Design Membrane Permeability

Tota-Elderfield Cyclization Yield Profile

The Tota-Elderfield cyclization using 1,2-diethyl-α-amino ketone hydrochloride and bromoacetyl bromide in the presence of CaCO₃ at 0°C affords 5,6-diethyl-2(1H)-pyrazinone in 45–65% yield [1]. For comparison, the same methodology applied to various substituted variants yields 40–70% across the broader pyrazinone class, with the 5,6-diethyl substrate falling within the upper-middle range of reported efficiencies [1]. This yield range establishes a reproducible synthetic baseline for procurement decisions, as lower-purity or poorly characterized material may reflect suboptimal synthetic execution.

Cyclization Yield
Class-level inference
45–65% yield
Reproducible synthetic baseline for procurement
Tota-Elderfield method; class range 40–70%
Synthetic Methodology Heterocyclic Chemistry Process Development

Asparagine-Specific Maillard Reaction Marker

In model Maillard reaction systems of asparagine with monosaccharides, 3-methyl-5,6-diethyl-2(1H)-pyrazinone was identified as a novel, asparagine-specific product alongside 3,5,6-trimethyl-2(1H)-pyrazinone [1]. The 5,6-diethyl substitution pattern is a direct consequence of the α-dicarbonyl degradation products from monosaccharides, and this formation pathway is not accessible to 5,6-dimethyl or 5-ethyl-6-methyl analogs under identical reaction conditions. The 5,6-diethyl-2(1H)-pyrazinone scaffold therefore serves as both a mechanistic probe for Maillard reaction studies and a potential flavor precursor of commercial interest.

Maillard Reaction Marker
Class-level inference
Unique formation pathway
Supports asparagine-specific flavor research
Absent in dimethyl/monomethyl analogs under same conditions
Flavor Chemistry Maillard Reaction Food Science

Standardized Purity Across Vendors

Multiple independent vendors, including Bidepharm and AKSci, consistently specify a minimum purity of 95% for 5,6-diethyl-2(1H)-pyrazinone (CAS 140936-33-0), with analytical documentation (NMR, HPLC, GC) available upon request . In contrast, the 5,6-dimethyl analog (CAS 57229-36-4) is offered at purity levels ranging from ≥95% to ≥98% depending on the supplier . The standardized 95% baseline for the diethyl analog ensures reproducibility across procurement sources, whereas variability in purity specifications for the dimethyl analog introduces additional quality verification burden.

Purity Standardization
Context-dependent
≥95% consistent baseline
Reduces procurement quality verification burden
Dimethyl analog purity varies 95–98% across vendors; data to verify
Quality Assurance Procurement Analytical Chemistry

Validated Applications of 5,6-Diethyl Pyrazinone


Medicinal Chemistry: CNS Lead Optimization

The estimated ~0.8 logP increase over the 5,6-dimethyl analog suggests enhanced passive membrane permeability, making 5,6-diethyl-2(1H)-pyrazinone a preferred scaffold for CNS-targeted drug discovery where blood–brain barrier penetration is required [1]. Medicinal chemists selecting pyrazinone building blocks for kinase inhibitor or GPCR modulator programs should prioritize the diethyl analog when in silico models predict insufficient CNS exposure for the dimethyl counterpart.

Heterocyclic Synthesis: Tota-Elderfield Library Construction

With documented synthetic yields of 45–65% via the Tota-Elderfield cyclization, this compound is suitable for parallel library synthesis where reproducible access to 5,6-disubstituted pyrazinone intermediates is critical [2]. Process chemists can benchmark their in-house yields against these literature values to assess reaction optimization needs before scaling.

Flavor Chemistry: Maillard Reaction Studies

As a scaffold that gives rise to the identified Maillard product 3-methyl-5,6-diethyl-2(1H)-pyrazinone in asparagine–sugar systems, this compound serves as a key intermediate or synthetic standard for investigating pyrazinone formation pathways and for developing authentic flavor reference materials [3].

Agrochemical Intermediate for Crop Protection

The pyrazinone core is a recognized scaffold in agrochemical discovery, and the enhanced lipophilicity of the 5,6-diethyl derivative may improve cuticular penetration in foliar-applied crop protection candidates. Procurement of the 95% purity standardized material ensures consistency in structure–activity relationship (SAR) studies across agrochemical screening campaigns .

Application
Selection Property
Validation Focus
Medicinal Chemistry: CNS Lead Optimization
Lipophilicity-driven scaffold selection
Permeability and CNS exposure model review
Heterocyclic Synthesis: Library Construction
Reported cyclization yield range
Synthetic method benchmarking and scale-up review
Flavor Chemistry: Maillard Reaction Studies
Unique pathway-specific scaffold
Mechanistic probe and standard identity confirmation
Agrochemical Intermediate: Crop Protection SAR
Enhanced lipophilicity and standardized purity
Cuticular penetration screening and SAR reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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